Ether, o-tolyl p-tolyl
Overview
Description
Ether, o-tolyl p-tolyl, is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In this case, the compound consists of an o-tolyl group and a p-tolyl group bonded to the oxygen atom. Tolyl groups are derived from toluene and are commonly found in various chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethers, including o-tolyl p-tolyl ether, can be achieved through several methods. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For o-tolyl p-tolyl ether, the reaction would involve the use of o-tolyl alcohol and p-tolyl halide under basic conditions.
Industrial Production Methods
Industrial production of ethers often involves acid-catalyzed dehydration of alcohols. this method is more suitable for symmetrical ethers. For unsymmetrical ethers like o-tolyl p-tolyl ether, the Williamson ether synthesis remains a preferred method due to its versatility and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ether, o-tolyl p-tolyl, can undergo various chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, which are often unstable and can decompose explosively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Major Products Formed
Oxidation: Formation of peroxides.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the tolyl groups.
Scientific Research Applications
Ether, o-tolyl p-tolyl, has several applications in scientific research:
Organic Synthesis: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Material Science: Utilized in the synthesis of chiral materials and organogelators.
Mechanism of Action
The mechanism of action of ether, o-tolyl p-tolyl, in catalytic processes involves its role as a ligand. In palladium-catalyzed reactions, the ether coordinates to the palladium center, stabilizing the catalytic species and facilitating the formation of carbon-carbon bonds . The tolyl groups provide steric and electronic effects that influence the reactivity and selectivity of the catalyst.
Comparison with Similar Compounds
Similar Compounds
p-Tolyl ether: Similar structure but with both tolyl groups in the para position.
o-Tolyl ether: Similar structure but with both tolyl groups in the ortho position.
Uniqueness
Ether, o-tolyl p-tolyl, is unique due to the presence of both ortho and para tolyl groups, which can lead to distinct steric and electronic properties compared to its symmetrical counterparts. This uniqueness can influence its reactivity and applications in various chemical processes .
Properties
IUPAC Name |
1-methyl-2-(4-methylphenoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-7-9-13(10-8-11)15-14-6-4-3-5-12(14)2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPVFWSONCRYGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187630 | |
Record name | Benzene, 1-methyl-2-(4-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3402-72-0 | |
Record name | Benzene, 1-methyl-2-(4-methylphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003402720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-2-(4-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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